molecular formula C6H6N4 B1395845 1H-Pyrazolo[4,3-c]pyridin-3-amine CAS No. 885271-06-7

1H-Pyrazolo[4,3-c]pyridin-3-amine

Cat. No.: B1395845
CAS No.: 885271-06-7
M. Wt: 134.14 g/mol
InChI Key: HOGPZNSRUUOAKE-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1H-Pyrazolo[4,3-c]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazines with α,β-unsaturated ketones, followed by cyclization and dehydrogenation. Another approach involves the use of protection-group and N-alkylation reactions for N-1 and N-2 positions, tandem borylation and Suzuki–Miyaura cross-coupling reactions for C-3, Pd-catalyzed Buchwald–Hartwig amination for C-5, and selective metalation with TMPMgCl for C-7 .

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The choice of solvents, catalysts, and reaction conditions plays a crucial role in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

1H-Pyrazolo[4,3-c]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at different positions on the pyrazolo[4,3-c]pyridine ring, often facilitated by reagents like halogens or alkylating agents.

Scientific Research Applications

1H-Pyrazolo[4,3-c]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer .

Comparison with Similar Compounds

1H-Pyrazolo[4,3-c]pyridin-3-amine can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

1H-pyrazolo[4,3-c]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-4-3-8-2-1-5(4)9-10-6/h1-3H,(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGPZNSRUUOAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716958
Record name 1H-Pyrazolo[4,3-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-06-7
Record name 1H-Pyrazolo[4,3-c]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-c]pyridin-3-amine
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URL https://comptox.epa.gov/dashboard/DTXSID60716958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazolo[4,3-c]pyridin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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